molecular formula C19H18N2O3S B2448370 [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate CAS No. 1099351-82-2

[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate

Cat. No.: B2448370
CAS No.: 1099351-82-2
M. Wt: 354.42
InChI Key: OAICTOLCZCAPCO-UHFFFAOYSA-N
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Description

[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanomethyl group, a phenylcarbamoyl group, and an ethylsulfanyl group attached to a benzoate moiety.

Chemical Reactions Analysis

Types of Reactions

[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate can be compared with other similar compounds, such as:

  • [(Cyanomethyl)(phenyl)carbamoyl]methyl benzoate
  • [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(methylsulfanyl)benzoate
  • [(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(propylsulfanyl)benzoate

These compounds share similar structural features but differ in the nature of the substituents attached to the benzoate moiety.

Properties

IUPAC Name

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-ethylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-25-17-11-7-6-10-16(17)19(23)24-14-18(22)21(13-12-20)15-8-4-3-5-9-15/h3-11H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAICTOLCZCAPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)OCC(=O)N(CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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